molecular formula C20H29BrN2O2S B13750730 Ammonium, diethyl(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)methyl-, bromide CAS No. 26058-54-8

Ammonium, diethyl(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)methyl-, bromide

Cat. No.: B13750730
CAS No.: 26058-54-8
M. Wt: 441.4 g/mol
InChI Key: WWODOPWOVMTINM-UHFFFAOYSA-M
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Description

Ammonium, diethyl(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)methyl-, bromide is a complex organic compound with a unique structure that includes a thiophene ring, an amide linkage, and a quaternary ammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, diethyl(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)methyl-, bromide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Amide Formation: The amide linkage is formed by reacting the thiophene derivative with an appropriate amine under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

    Quaternary Ammonium Formation: The final step involves the quaternization of the amine with an alkyl halide, such as methyl bromide, to form the quaternary ammonium salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amide linkage, potentially converting it to an amine.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions, cyanide ions, or thiolates can be used under mild conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted ammonium salts

Scientific Research Applications

Ammonium, diethyl(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)methyl-, bromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The quaternary ammonium group can interact with negatively charged sites on proteins or nucleic acids, potentially disrupting their function. The thiophene ring and amide linkage may also contribute to its binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ammonium, diethyl(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-furylacetamido)ethyl)methyl-, bromide: Similar structure but with a furan ring instead of a thiophene ring.

    Ammonium, diethyl(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-pyridylacetamido)ethyl)methyl-, bromide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in Ammonium, diethyl(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)methyl-, bromide imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different heterocyclic rings.

Properties

CAS No.

26058-54-8

Molecular Formula

C20H29BrN2O2S

Molecular Weight

441.4 g/mol

IUPAC Name

diethyl-[2-[(2-hydroxy-2-phenyl-2-thiophen-2-ylacetyl)-methylamino]ethyl]-methylazanium;bromide

InChI

InChI=1S/C20H29N2O2S.BrH/c1-5-22(4,6-2)15-14-21(3)19(23)20(24,18-13-10-16-25-18)17-11-8-7-9-12-17;/h7-13,16,24H,5-6,14-15H2,1-4H3;1H/q+1;/p-1

InChI Key

WWODOPWOVMTINM-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(CC)CCN(C)C(=O)C(C1=CC=CC=C1)(C2=CC=CS2)O.[Br-]

Origin of Product

United States

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